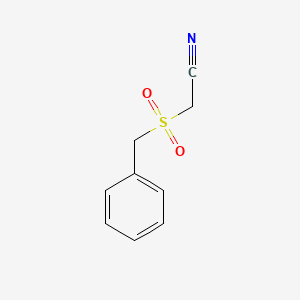

2-(Benzylsulfonyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfonylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGIJOYMLEXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzylsulfonyl Acetonitrile

Strategic Approaches to C-S Bond Formation in Sulfonylacetonitrile Synthesis

The construction of the carbon-sulfur bond is a pivotal step in the synthesis of 2-(benzylsulfonyl)acetonitrile. Traditional and modern strategies have been developed to achieve this transformation efficiently.

Alkylation-Oxidation Sequences from Benzyl (B1604629) Mercaptan Precursors

A conventional and reliable two-step approach for the synthesis of this compound involves the S-alkylation of a benzyl mercaptan precursor followed by the oxidation of the resulting sulfide (B99878).

The initial step is the S-alkylation of benzyl mercaptan with an activated acetonitrile (B52724) derivative, typically chloroacetonitrile. This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

Once the intermediate, 2-(benzylthio)acetonitrile, is obtained, the subsequent step involves the oxidation of the sulfide to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with the selection depending on the desired selectivity and reaction conditions. Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. Careful control of the stoichiometry of the oxidizing agent is necessary to prevent over-oxidation to the sulfonic acid.

| Step | Reactants | Reagents | Product |

| 1. S-Alkylation | Benzyl Mercaptan, Chloroacetonitrile | Base (e.g., NaH, K2CO3) | 2-(Benzylthio)acetonitrile |

| 2. Oxidation | 2-(Benzylthio)acetonitrile | Oxidizing Agent (e.g., H2O2, m-CPBA) | This compound |

Direct Sulfonylation Methods and Oxidative Protocols

Direct sulfonylation methods offer a more convergent approach to this compound by forming the C-S bond at the sulfone oxidation state. A common strategy involves the reaction of a benzylsulfonyl precursor with an acetonitrile nucleophile.

One such method is the reaction of benzylsulfonyl chloride with the carbanion of acetonitrile. chemrxiv.org Acetonitrile can be deprotonated using a strong base, such as an organolithium reagent or sodium hydride, to generate the nucleophilic acetonitrile anion. This anion then attacks the electrophilic sulfur atom of benzylsulfonyl chloride, displacing the chloride and forming the desired product.

Alternatively, oxidative protocols can be employed. These methods may involve the reaction of a benzyl halide, a sulfur dioxide surrogate (like sodium sulfite), and an acetonitrile derivative under oxidative conditions.

Innovative Synthetic Routes and Catalytic Systems

Recent advancements in organic synthesis have led to the development of innovative and more efficient routes to this compound, often employing catalytic systems to enhance reactivity and selectivity.

One-Pot Multicomponent Synthesis Protocols

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their high atom economy and operational simplicity. researchgate.net The development of an MCR for the synthesis of this compound would involve the simultaneous combination of a benzyl source, a sulfonyl group precursor, and an acetonitrile equivalent in a single reaction vessel.

A plausible three-component reaction could involve a benzyl halide, a source of sulfur dioxide (such as DABSO or sodium metabisulfite), and an acetonitrile derivative. This approach, potentially catalyzed by a transition metal, would proceed through a cascade of reactions, including the formation of a benzylsulfonyl intermediate that subsequently reacts with the acetonitrile component. A copper-catalyzed three-component aerobic oxidative sulfonylation has been reported for the synthesis of 4-sulfonyl-1,2,3-triazoles, demonstrating the feasibility of such multicomponent strategies in forming C-S bonds. nih.gov

Development of Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of sulfones is no exception. Palladium and copper catalysts have been extensively explored for the construction of the C-S bond in sulfonyl compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are highly effective in promoting cross-coupling reactions. The synthesis of this compound could be envisioned through the palladium-catalyzed coupling of a benzyl halide with a pre-formed sulfonylacetonitrile salt or its synthetic equivalent. Various palladium-catalyzed methods have been developed for the synthesis of diaryl and alkyl-aryl sulfones, which could be adapted for this specific transformation. organic-chemistry.orgnih.gov For instance, the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be effective for forming C-C bonds and could potentially be applied to C-S bond formation with a suitable sulfonyl partner. nih.gov Similarly, palladium-catalyzed Hiyama coupling of benzyl halides provides another avenue for such transformations. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for C-S bond formation. Copper-catalyzed sulfonylation of arylboronic acids with sulfinate salts has been reported as a general method for the synthesis of a variety of sulfones. organic-chemistry.orgfigshare.com A potential route to this compound could involve the copper-catalyzed reaction of a benzylboronic acid derivative with a sulfonylacetonitrile precursor. Furthermore, copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates has been developed to access sulfonylated 1,3-oxazines, showcasing the versatility of copper in mediating C-S bond forming reactions. nih.gov A dual copper- and aldehyde-catalyzed transient C-H sulfonylation of benzylamines has also been reported. nih.gov

| Catalyst | Reactants | Reaction Type |

| Palladium | Benzyl Halide, Sulfonylacetonitrile Precursor | Cross-Coupling |

| Copper | Benzylboronic Acid, Sulfonylacetonitrile Precursor | Cross-Coupling |

Organocatalytic and Metal-Free Approaches

In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods as sustainable alternatives to transition metal catalysis.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. An enantioselective synthesis of polycyclic benzosultams from 2-amino-β-nitrostyrenes with cyclic N-sulfonyl ketimines has been developed using an organocatalytic approach, highlighting the potential of organocatalysis in the synthesis of complex sulfur-containing heterocycles. nih.govresearchgate.net While a direct organocatalytic synthesis of this compound has not been extensively reported, the principles of enamine and iminium ion catalysis could potentially be applied to the activation of acetonitrile or a benzyl electrophile.

Metal-Free Methods: Metal-free approaches often rely on the use of unique reagents or reaction conditions to facilitate the desired transformation. Hypervalent iodine reagents have emerged as powerful oxidants and electrophilic group transfer reagents in metal-free synthesis. nih.govbeilstein-journals.orgchemrxiv.orgmdpi.comdiva-portal.org A possible metal-free route could involve the reaction of a benzyl precursor with a sulfonylating agent activated by a hypervalent iodine compound.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases. researchgate.netresearchgate.netiupac.org The synthesis of this compound could be achieved under PTC conditions by reacting benzyl chloride with a salt of sulfonylacetonitrile in a biphasic system. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the sulfonylacetonitrile anion from the aqueous phase to the organic phase where it can react with the benzyl chloride.

Sustainable and Green Chemistry Aspects in Preparation

The principles of green chemistry are increasingly integral to modern synthetic methodologies. For the preparation of this compound, these principles guide the development of processes that are not only efficient but also minimize environmental impact. Key areas of focus include the use of safer solvents and the design of synthetic routes that maximize the incorporation of reactant atoms into the final product.

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional solvents are often volatile, toxic, and difficult to dispose of. Research into greener alternatives aims to replace these hazardous substances with more benign options without compromising reaction efficiency.

Several classes of solvents are gaining prominence as greener alternatives for the synthesis of sulfones and related compounds. These include:

Bio-derived Solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, offer a more sustainable option compared to petroleum-derived solvents.

Ethereal Solvents: Cyclopentyl methyl ether (CPME) is another promising green solvent, known for its high boiling point, low peroxide formation, and ease of recycling.

Aprotic Polar Solvents: While some traditional aprotic polar solvents like DMF and DMSO are under scrutiny due to toxicity concerns, alternatives like Cyrene, derived from cellulose, are emerging as viable, safer replacements. Acetonitrile, while still petroleum-derived, is sometimes considered a greener choice in specific applications due to its unique properties and the potential for recycling.

The selection of an optimal green solvent is highly dependent on the specific reaction conditions of the chosen synthetic pathway for this compound. For instance, in nucleophilic substitution reactions, a common method for forming the carbon-sulfur bond, the polarity and solvating power of the medium are crucial. The following table provides a comparative overview of potential green solvents and their relevant properties.

| Solvent | Source | Key Properties | Potential Application in Synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Moderate polarity, good for organometallic reactions | Nucleophilic substitution |

| Cyclopentyl methyl ether (CPME) | Petroleum | Hydrophobic, high boiling point, low peroxide formation | Extractions and reactions requiring higher temperatures |

| Cyrene | Renewable | High polarity, biodegradable | Replacement for DMF and NMP in various reactions |

| Acetonitrile | Petroleum | Polar aprotic, good for SN2 reactions | Nucleophilic substitution, reactions of sulfonyl chlorides |

| Glycerol | Renewable (by-product of biodiesel) | High polarity, non-toxic, biodegradable | Nucleophilic substitution of benzyl halides |

The optimization of solvent use also involves minimizing the volume of solvent required, which can be achieved through the development of catalyst systems that operate efficiently at higher concentrations.

Atom Economy and Efficiency Considerations in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To illustrate the application of this principle to the synthesis of this compound, three potential synthetic pathways are analyzed below.

Pathway 1: Oxidation of 2-(benzylthio)acetonitrile

This two-step process involves the initial formation of 2-(benzylthio)acetonitrile via a nucleophilic substitution reaction between a benzyl halide (e.g., benzyl chloride) and mercaptoacetonitrile, followed by oxidation of the resulting sulfide to the sulfone.

Step 1: Synthesis of 2-(benzylthio)acetonitrile C₇H₇Cl + HSCH₂CN + NaOH → C₉H₉NS + NaCl + H₂O

Step 2: Oxidation to this compound C₉H₉NS + 2 H₂O₂ → C₉H₉NO₂S + 2 H₂O

A highly atom-economic variation of the oxidation step utilizes aqueous hydrogen peroxide as the oxidant, which produces only water as a byproduct, significantly enhancing the green credentials of this pathway. nih.govbohrium.comorgsyn.org

Pathway 2: Reaction of Benzylsulfonyl Chloride with Acetonitrile

This pathway involves the reaction of a pre-formed benzylsulfonyl chloride with a source of the cyanomethyl group, such as the enolate of acetonitrile.

C₇H₇SO₂Cl + CH₃CN + Base → C₉H₉NO₂S + Base·HCl

Pathway 3: Reaction of Benzyl Halide with Sodium Sulfite (B76179) followed by Cyanation

This pathway involves the reaction of a benzyl halide with sodium sulfite to form sodium benzylsulfonate, which is then reacted with a cyanide source.

Step 1: Formation of Sodium Benzylsulfonate C₇H₇Cl + Na₂SO₃ → C₇H₇NaO₃S + NaCl

Step 2: Cyanation C₇H₇NaO₃S + NaCN → C₉H₉NO₂S + Na₂SO₃

The following table provides a theoretical comparison of the atom economy for these three pathways, assuming ideal stoichiometry.

| Pathway | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) |

| 1 (Overall) | Benzyl chloride, Mercaptoacetonitrile, Sodium hydroxide, Hydrogen peroxide | This compound | Sodium chloride, Water | 58.6% |

| 2 | Benzylsulfonyl chloride, Acetonitrile, Sodium ethoxide | This compound | Sodium chloride, Ethanol | 60.5% |

| 3 (Overall) | Benzyl chloride, Sodium sulfite, Sodium cyanide | This compound | Sodium chloride, Sodium sulfite | 54.3% |

Note: The atom economy calculations are based on the molecular weights of the reactants and the desired product. The choice of base and other reagents can influence the final value.

By carefully considering both solvent selection and atom economy, chemists can develop more sustainable and efficient methods for the synthesis of this compound, aligning with the core principles of green chemistry.

Mechanistic Insights into Reactions of 2 Benzylsulfonyl Acetonitrile

Nucleophilic Reactivity via α-Deprotonation

The reactivity of 2-(benzylsulfonyl)acetonitrile is fundamentally governed by the acidity of the methylene (B1212753) protons (the α-hydrogens) positioned between the electron-withdrawing sulfonyl and nitrile groups. This strategic positioning facilitates deprotonation to generate a highly stabilized carbanion, which serves as a potent nucleophile in a variety of chemical transformations.

The carbon atom situated between the benzylsulfonyl and nitrile functionalities is flanked by two powerful electron-withdrawing groups. This electronic arrangement significantly increases the acidity of the α-hydrogens, allowing for their removal by a moderately strong base to form a conjugate base, which is a resonance-stabilized carbanion. This carbanion is often referred to as an enolate, although the negative charge is delocalized across the sulfonyl and nitrile groups rather than a carbonyl group. libretexts.org

The stability of this carbanion is the primary driver for its formation and is attributed to two main electronic effects:

Inductive Effect: Both the sulfonyl (SO₂) and nitrile (CN) groups are strongly electron-withdrawing. They exert a powerful negative inductive effect (-I effect), pulling electron density away from the α-carbon through the sigma bonds. This withdrawal of electron density helps to disperse and stabilize the negative charge of the carbanion. curlyarrows.com

The combination of these effects makes the α-protons of this compound considerably acidic (compared to a simple alkane pKa of ~50), facilitating the formation of the carbanion intermediate in the presence of a suitable base. libretexts.org

Once formed, the stabilized carbanion of this compound is an excellent "soft" nucleophile. curlyarrows.com This nucleophilic character is central to its utility in organic synthesis for the construction of new carbon-carbon bonds. nih.gov The delocalized nature of the negative charge means the carbanion can react with electrophiles at the carbon atom. masterorganicchemistry.com

This reactivity is harnessed in numerous C-C bond-forming reactions, including:

Alkylation Reactions: The carbanion can react with alkyl halides in a classic SN2 reaction to introduce alkyl substituents at the α-position.

Addition to Carbonyls: It can add to aldehydes and ketones in reactions analogous to the aldol (B89426) addition, forming β-hydroxy sulfonyl nitriles.

Conjugate Additions: As a soft nucleophile, it is particularly well-suited to participate in conjugate (or Michael) addition reactions, which are discussed in detail in the following section.

The versatility of this nucleophile makes this compound a valuable building block for synthesizing more complex molecular architectures.

Conjugate Addition (Michael) Reactions

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation. masterorganicchemistry.com It involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor). wikipedia.orglibretexts.org The stabilized carbanion derived from this compound is an effective Michael donor, reacting with a wide array of Michael acceptors. beilstein-journals.orgresearchgate.net

The carbanion of this compound adds efficiently to a variety of electron-deficient olefins. The scope of suitable Michael acceptors is broad, though reactivity can be influenced by steric and electronic factors.

| Michael Acceptor Type | Example | Reactivity Profile |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Generally high reactivity due to strong polarization of the π-system. |

| α,β-Unsaturated Esters | Ethyl acrylate | Good reactivity, often used in tandem reaction sequences. eurekaselect.com |

| α,β-Unsaturated Nitriles | Acrylonitrile | Effective acceptors, leading to dinitrile-containing products. |

| Nitroalkenes | β-Nitrostyrene | Highly reactive due to the strong electron-withdrawing nature of the nitro group. researchgate.net |

| α,β-Unsaturated Amides | Acrylamide | Can be less reactive than corresponding ketones or esters but still undergo addition. nih.gov |

Limitations:

Steric Hindrance: Severely hindered Michael acceptors, particularly those with bulky substituents at the β-position, may react slowly or not at all.

Electronic Effects: Michael acceptors with electron-donating groups that reduce the electrophilicity of the β-carbon may exhibit lower reactivity.

Reversibility: While often thermodynamically favorable, some Michael additions can be reversible, particularly with less activated acceptors or when the resulting product is sterically congested. nih.gov

Modern synthetic chemistry places a high premium on controlling stereochemistry. Asymmetric Michael additions using derivatives of this compound have been developed to control the formation of new stereocenters. nih.gov These strategies typically involve either using a chiral auxiliary on the nucleophile or acceptor, or employing a chiral catalyst. beilstein-journals.orgnih.gov

Enantioselective conjugate additions are powerful methods for creating chiral molecules. nih.gov For instance, organocatalysts can be used to facilitate the enantioselective addition of nucleophiles to Michael acceptors, achieving high yields and enantioselectivity. nih.gov While specific data for this compound is embedded in broader studies, the principles are directly applicable. A general representation of such a reaction is shown below, where a chiral catalyst promotes the formation of one enantiomer over the other.

Table of Representative Asymmetric Michael Reaction Outcomes Data is illustrative of typical results achieved in organocatalyzed Michael additions involving active methylene compounds.

| Michael Acceptor | Catalyst Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chalcone | Chiral Phase-Transfer Catalyst | >95:5 | >90% |

| N-Aryl Maleimide | Chiral Thiourea Catalyst | N/A | up to 99% nih.gov |

| α,β-Unsaturated Aldehyde | Chiral N-Heterocyclic Carbene | >20:1 | >95% nih.gov |

| α,β-Unsaturated Lactam | Chiral Lewis Acid | >90:10 | >92% nih.gov |

These reactions enable the synthesis of complex, stereochemically defined products that are valuable intermediates for pharmaceuticals and natural products. nih.gov

The mechanism of the Michael addition involving the this compound carbanion follows a well-established pathway. masterorganicchemistry.comlibretexts.org

Carbanion Formation: A base removes a proton from the α-carbon of this compound to generate the resonance-stabilized carbanion (as described in 3.1.1).

Nucleophilic Attack: The carbanion attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor. lumenlearning.com This is the key C-C bond-forming step and results in the formation of a new, resonance-stabilized enolate intermediate. The negative charge is now located within the framework of the former Michael acceptor. wikipedia.org

Protonation: The enolate intermediate is subsequently protonated, typically during aqueous workup or by a proton source in the reaction mixture. This protonation can occur at the α-carbon.

Tautomerization: If protonation occurs at the oxygen (or other heteroatom) of the enolate, the resulting enol will tautomerize to the more stable keto (or equivalent) form, yielding the final 1,4-adduct. libretexts.orglumenlearning.com

The stereochemical outcome of the reaction (diastereo- and enantioselectivity) is determined in the nucleophilic attack step. researchgate.net Chiral catalysts or auxiliaries create a chiral environment around the reactants, influencing the trajectory of the nucleophilic attack and favoring the formation of a specific stereoisomer. The transition state geometry is stabilized for one approach over the other, leading to the observed stereoselectivity.

Condensation Reactions and Knoevenagel Analogs

This compound is an excellent substrate for the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The benzylsulfonyl and cyano groups are sufficiently electron-withdrawing to enable deprotonation of the α-carbon by a mild base, forming a resonance-stabilized carbanion. wikipedia.org

The mechanism proceeds via the following steps:

Carbanion Formation: A base (e.g., piperidine, triethylamine) abstracts a proton from the α-carbon of this compound, forming a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield a β-hydroxy adduct (an aldol-type intermediate).

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes elimination of a water molecule. The acidity of the α-proton is regenerated, facilitating its removal and the subsequent departure of the hydroxyl group to form a new carbon-carbon double bond.

This reaction provides a reliable route to α-benzylsulfonyl-β-arylacrylonitriles, which are valuable intermediates in organic synthesis. researchgate.net The general applicability of this reaction is demonstrated with various aromatic aldehydes.

Table 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes This table is representative of typical Knoevenagel reaction outcomes.

| Aldehyde Reactant | Base/Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine | 2-(Benzylsulfonyl)-3-phenylacrylonitrile |

| 4-Chlorobenzaldehyde | Triethylamine | 2-(Benzylsulfonyl)-3-(4-chlorophenyl)acrylonitrile |

| 4-Methoxybenzaldehyde | Pyrrolidine | 2-(Benzylsulfonyl)-3-(4-methoxyphenyl)acrylonitrile |

| 2-Naphthaldehyde | Basic Alumina | 2-(Benzylsulfonyl)-3-(naphthalen-2-yl)acrylonitrile |

Cyclization and Heterocyclic Ring Formation Mechanisms

The functional groups within this compound and its derivatives provide handles for various cyclization strategies to construct heterocyclic and fused-ring systems.

Derivatives of this compound, which incorporate a suitably positioned electrophilic site, can undergo intramolecular cyclization. The mechanism hinges on the initial formation of the α-sulfonyl carbanion, which then acts as an intramolecular nucleophile.

For instance, a derivative containing an alkyl halide or a similar leaving group separated by an appropriate tether can cyclize to form carbocyclic or heterocyclic rings. The synthesis of sulfonyl-substituted cyclic ethers from sulfone-stabilized carbanions and peroxides illustrates a related pathway. researchgate.netnih.gov A plausible mechanism for forming a fused system could involve a tandem reaction sequence. For example, a palladium-catalyzed reaction could first couple an arylboronic acid to the nitrile group, forming an intermediate that subsequently undergoes an intramolecular cyclization to build a fused quinazoline (B50416) ring system. nih.gov

The general mechanistic steps are:

Carbanion Generation: A base deprotonates the α-carbon.

Intramolecular Nucleophilic Attack: The carbanion attacks an internal electrophilic center (e.g., a carbon bearing a leaving group or a polarized multiple bond), forming a new ring.

Rearrangement/Aromatization (if applicable): The cyclized intermediate may undergo further transformations, such as tautomerization or elimination, to yield a stable, often aromatic, fused system. rsc.org

While direct conversion of this compound to an isothiazole (B42339) is not commonly reported, the synthesis of isothiazoles from related precursors provides mechanistic insight. medwinpublishers.com A plausible pathway could involve the reaction of an α-cyano sulfone with a sulfur transfer reagent and a source of nitrogen.

A mechanistic approach analogous to the synthesis of thiazoles and isothiazoles from enaminoesters and sulfur could be envisioned. figshare.com

Formation of an Enamine or Thioamide Intermediate: The active methylene group of a sulfonylacetonitrile could react with a sulfur source (like elemental sulfur in the presence of a base) to form a thio-intermediate.

Reaction with a Nitrogen Source: This intermediate could then react with a nitrogen source, such as ammonia (B1221849) or an amine.

Cyclization and Oxidation: An intramolecular nucleophilic attack by the nitrogen onto a suitable electrophilic site, followed by oxidative aromatization, would lead to the formation of the isothiazole ring. The sulfonyl group would likely be eliminated during this process.

Radical cyclization offers a powerful method for ring formation under mild conditions. nih.gov For a derivative of this compound, this would typically involve three key steps:

Radical Generation: An α-sulfonyl radical is generated at the carbon adjacent to the sulfonyl and cyano groups. This can be achieved by abstracting a halogen atom from an α-halo-2-(benzylsulfonyl)acetonitrile precursor using a radical initiator like tributyltin hydride and AIBN. rsc.org

Radical Cyclization: If the molecule also contains an unsaturated moiety (e.g., an alkene or alkyne) positioned at a suitable distance, the α-sulfonyl radical can add across the multiple bond in an intramolecular fashion. The regioselectivity of this ring closure is governed by Baldwin's rules and steric factors, with 5-exo cyclizations often being kinetically favored. nih.govresearchgate.net

Radical Quenching: The newly formed cyclic radical is then quenched, typically by abstracting a hydrogen atom from the tin hydride reagent, to yield the final product and propagate the radical chain.

An alternative mechanism involves the β-elimination of a sulfonyl radical. nih.gov In this scenario, an initial radical cyclization forms an α-sulfonamidoyl radical (in a related sulfonamide system), which then ejects a sulfonyl radical to form an imine. This highlights the potential for the sulfonyl group to act as a radical leaving group in certain ring-forming cascades.

Exploration of Electrophilic Pathways and Activation in Related Systems

While the α-carbon of this compound is predominantly nucleophilic after deprotonation, pathways involving electrophilic character at this center or elsewhere in the molecule can be considered in related systems.

The α-sulfonyl carbanion itself, once formed, reacts with a wide range of electrophiles. nih.gov However, for the α-carbon to act as an electrophile, it typically requires modification. For example, the introduction of a halogen at the α-position (e.g., in α-bromosulfones) renders that carbon susceptible to nucleophilic attack. Stereoconvergent cross-coupling reactions of racemic α-bromosulfonamides and -sulfones with organozinc reagents, catalyzed by nickel complexes, demonstrate that this α-carbon can serve as an electrophilic center. acs.org

Activation of other parts of the molecule can also lead to electrophilic pathways. The sulfonyl group itself contains an electrophilic sulfur atom, although its reactivity is generally low in substitution reactions. More commonly, electrophilic activation might involve the aromatic ring of the benzyl (B1604629) group. Under Friedel-Crafts conditions, the phenyl ring could undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the sulfonylacetonitrile moiety would be deactivating. The development of specific activating reagents, such as methanesulfonyl chloride for carboxylic anhydrides, provides a conceptual framework for how functional groups can be rendered more electrophilic for subsequent reactions. organic-chemistry.org

Table 2: Summary of Mechanistic Pathways

| Reaction Type | Key Intermediate | Mechanistic Steps |

|---|---|---|

| Knoevenagel Condensation | α-Sulfonyl carbanion | Deprotonation, Nucleophilic attack, Protonation, Dehydration |

| Intramolecular Cyclization | α-Sulfonyl carbanion | Deprotonation, Intramolecular nucleophilic attack, Ring closure |

| Radical Ring-Closing | α-Sulfonyl radical | Radical generation, Intramolecular addition to π-system, Radical quenching |

| Electrophilic Reaction | α-Halo sulfone | Nucleophilic attack at the halogenated α-carbon |

Advanced Computational and Kinetic Studies on Reaction Mechanisms of this compound

Density Functional Theory (DFT) for Transition State and Intermediate Characterization

Density Functional Theory (DFT) has become a cornerstone of mechanistic chemistry, offering a powerful tool to map out the potential energy surfaces of chemical reactions. For reactions involving this compound, DFT calculations are instrumental in characterizing the geometry and energetics of transient species like transition states and intermediates, which are often impossible to observe directly.

The primary reaction of this compound involves the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of both the sulfonyl (SO₂) and nitrile (CN) groups, to form a stabilized α-sulfonyl carbanion. This carbanion is a key intermediate in reactions such as the Julia-Kocienski olefination. DFT studies on analogous systems, such as the Julia-Kocienski reaction with N-sulfonylimines, provide a framework for understanding the subsequent steps. chemrxiv.org

Computational investigations typically involve:

Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, transition states, and products. For the α-sulfonyl carbanion derived from this compound, DFT can model its planar or pyramidal geometry and the distribution of negative charge. nih.govresearchgate.net

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants and products. For instance, in an olefination reaction, DFT can model the transition state of the carbanion adding to an aldehyde or imine. chemrxiv.org These calculations reveal crucial geometric parameters like forming bond lengths and angles.

Frequency Analysis: This confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. nih.govnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactant and product, confirming that the located TS is the correct one for the reaction step. nih.gov

DFT calculations can elucidate the factors controlling stereoselectivity in reactions like the Julia-Kocienski olefination. The energy difference between the transition states leading to E- and Z-alkenes can be calculated to predict the product ratio. For example, a study on a related system highlighted how the electronic properties of the reactants influence the activation barriers for different stereochemical pathways. chemrxiv.org

Below is an illustrative table of DFT-calculated relative free energies for a hypothetical Julia-Kocienski reaction involving the carbanion of this compound and a generic aldehyde, demonstrating how computational data can rationalize product selectivity.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | α-sulfonyl carbanion + Aldehyde | 0.0 |

| TS-anti | Transition state leading to anti-adduct | +12.5 |

| TS-syn | Transition state leading to syn-adduct | +13.8 |

| Intermediate-anti | β-alkoxy sulfone (anti) | -5.2 |

| Intermediate-syn | β-alkoxy sulfone (syn) | -4.1 |

| TS-elimination (from anti) | Transition state for elimination to E-alkene | +15.1 |

| TS-elimination (from syn) | Transition state for elimination to Z-alkene | +17.3 |

This table is illustrative and provides hypothetical data based on known principles of similar reactions to demonstrate the application of DFT calculations.

Kinetic Isotope Effect (KIE) Investigations

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of the same reactant with a heavier isotope (e.g., kH/kD). libretexts.org While specific KIE studies on this compound are not prominent in the literature, the principles can be readily applied to its potential reactions.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For this compound, the most likely step to exhibit a primary KIE is the initial deprotonation at the α-carbon.

Probing Deprotonation: By synthesizing this compound-α-d₂, the rate of carbanion formation can be compared to the non-deuterated analogue. A significant primary KIE (typically kH/kD > 2) would provide strong evidence that the C-H bond cleavage is part of the rate-determining step. libretexts.orgprinceton.edu The magnitude of the KIE can also give insights into the geometry of the transition state; a more symmetrical, linear proton transfer generally leads to a larger KIE. princeton.edu

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or -breaking. libretexts.org These effects are smaller (kH/kD is often near 1.0) and can provide information about changes in hybridization or steric environment at the labeled position during the transition state. For example, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center can lead to a small, normal KIE (kH/kD > 1). nih.gov

Investigating the KIE for the deprotonation of this compound with different bases could reveal how the nature of the base influences the transition state structure of the proton transfer.

Influence of Solvent Systems on Reaction Pathways

The choice of solvent can dramatically alter the rate, selectivity, and even the mechanism of a reaction. For reactions involving ionic intermediates, such as the α-sulfonyl carbanion formed from this compound, solvent effects are particularly pronounced. The Julia-Kocienski olefination serves as an excellent model for understanding these influences. preprints.orgmdpi.com

The key initial step, the addition of the α-sulfonyl carbanion to a carbonyl compound, can proceed through different transition states depending on the solvent's polarity. organic-chemistry.org

Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, the metal counterion (e.g., Li⁺) of the carbanion can coordinate with the oxygen of the aldehyde, leading to a more rigid, "closed" or chelated transition state. This steric constraint often dictates the stereochemical outcome of the addition step. preprints.orgorganic-chemistry.org

Polar Aprotic Solvents (e.g., THF, DMF, DME): These solvents can effectively solvate the metal cation, disrupting the chelation. This leads to a more flexible, "open" transition state. preprints.orgmdpi.com The stabilization of charge separation in the open transition state by polar solvents often favors the formation of the anti-adduct, which subsequently leads to the E-alkene in many Julia-Kocienski protocols. preprints.org

Recent studies on variants of the Julia-Kocienski reaction have shown that highly polar solvents like DMF can significantly enhance Z-selectivity when using N-sulfonylimines, demonstrating that solvent choice is a critical parameter for controlling stereochemistry. chemrxiv.org The general effect of solvent polarity on the stereoselectivity of the addition step in such reactions is summarized in the table below.

| Solvent Type | Example Solvents | Predominant Transition State | Favored Adduct Stereochemistry |

|---|---|---|---|

| Nonpolar Aprotic | Toluene, Hexane | Closed (Chelated) | Often syn |

| Polar Aprotic | THF, DME, DMF | Open (Non-chelated) | Often anti |

Applications of 2 Benzylsulfonyl Acetonitrile in Complex Molecule Synthesis

A Precursor for Diverse Heterocyclic Scaffolds

The unique chemical properties of 2-(Benzylsulfonyl)acetonitrile make it an excellent starting material for the synthesis of a wide range of heterocyclic compounds. The presence of the sulfonyl group, the nitrile functionality, and the activated methylene (B1212753) bridge allows for a variety of chemical transformations, leading to the formation of sulfur and nitrogen-containing rings.

Synthesis of Sulfur-Containing Heterocycles (e.g., Benzothiazoles)

This compound is a key precursor in the synthesis of benzothiazole (B30560) derivatives. researchgate.net These sulfur-containing heterocycles are of significant interest due to their presence in a wide array of biologically active compounds. nih.govnih.gov The synthesis often involves a one-pot, two-step reaction, which is considered an environmentally friendly method, particularly when using water as the reaction medium. researchgate.net This process typically begins with the reaction of 2-mercaptobenzothiazole (B37678) with benzyl (B1604629) halides, followed by an oxidation step to form the 2-(benzylsulfonyl)benzothiazole core. researchgate.net This method is valued for its efficiency and the high yields of the final products. researchgate.net

The general synthetic approach can be summarized as follows:

Alkylation of 2-mercaptobenzothiazole with a benzyl halide.

Oxidation of the resulting sulfide (B99878) to the corresponding sulfone. researchgate.net

This methodology has been successfully employed to generate a library of 2-(benzylsulfonyl)benzothiazole derivatives with potential applications as antifungal agents for agricultural use. researchgate.net

Derivatization to Oxazolines and Thiazolines

While direct synthesis routes from this compound are less commonly detailed, its structural motifs are relevant to the broader synthesis of oxazolines and thiazolines. These five-membered heterocyclic rings are important in various chemical contexts, including as ligands in catalysis and as components of biologically active molecules. nih.govresearchgate.netnih.gov The synthesis of these heterocycles often involves the cyclization of precursors containing both a nitrogen or sulfur atom and a reactive carbonyl or nitrile group. nih.gov

For instance, the synthesis of 2-substituted 2-oxazolines can be achieved through the reaction of nitriles with 2-aminoethanol, often catalyzed by a Lewis acid. researchgate.net Similarly, thiazolines can be prepared from amino thiols and various carbonyl-containing compounds. nih.gov The nitrile group in this compound provides a reactive site that could potentially be exploited in similar cyclization reactions to form these heterocyclic systems.

Routes to Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrimidines)

The reactivity of this compound also lends itself to the synthesis of various nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals. researchgate.netnih.govnih.gov Pyrroles and pyrimidines, for example, are core components of numerous biologically active compounds. nih.govnih.gov

The synthesis of pyrrole (B145914) derivatives can be achieved through various methods, including the reaction of a pyrrole with chlorosulfonyl isocyanate to produce pyrrole-2-carbonitriles. google.com While not a direct application of this compound, this demonstrates the utility of nitrile-containing compounds in the synthesis of nitrogen heterocycles. The activated methylene group in this compound offers a potential point for condensation reactions with suitable precursors to form pyrrole or pyrimidine (B1678525) rings. rsc.org For instance, the synthesis of certain pyrimidine derivatives can be achieved through multi-component reactions involving compounds with activated methylene groups.

Stereoselective Approaches to Chiral Heterocycles

The development of stereoselective methods for the synthesis of chiral heterocycles is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals. nih.gov The sulfinyl group, a close relative of the sulfonyl group, is known to be an effective chiral auxiliary, capable of directing the stereochemical outcome of reactions. researchgate.netnih.gov

While specific examples detailing the use of this compound in stereoselective syntheses of chiral heterocycles are not extensively documented in the provided context, the principles of sulfinyl-directed stereocontrol can be informative. researchgate.net Chiral sulfoxides, for instance, have been used to control the stereoselectivity of reactions to produce enantiomerically enriched products. researchgate.netnih.gov This suggests the potential for developing chiral versions of this compound or using chiral catalysts in its reactions to achieve stereoselective formation of heterocyclic products.

Utility in the Construction of Functionalized Acyclic Systems

Beyond its role in forming cyclic compounds, this compound is also a valuable reagent for constructing functionalized acyclic molecules, particularly through carbon-carbon double bond forming reactions.

Generation of Vinyl Nitriles and Substituted Olefins via Wittig-type Reactions

The Wittig reaction and its variations are powerful tools for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which reacts with an aldehyde or ketone to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.org The presence of the electron-withdrawing sulfonyl and nitrile groups in this compound can stabilize an adjacent carbanion, making it a suitable precursor for a Wittig-type reagent.

This reagent can then react with various aldehydes and ketones to generate vinyl nitriles and other substituted olefins. mdpi.comresearchgate.net The stereochemistry of the resulting alkene is often dependent on the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org The functional groups present in this compound offer handles for further chemical modification, making the resulting olefins valuable intermediates in more complex syntheses.

Synthesis of Carboxylic Acid Derivatives via Carboxylation

The presence of the electron-withdrawing benzylsulfonyl and cyano groups significantly increases the acidity of the α-carbon in this compound, facilitating its deprotonation to form a stable carbanion. This nucleophilic species can readily react with carbon dioxide in a carboxylation reaction to yield a carboxylic acid derivative.

The general transformation involves the treatment of this compound with a strong base, such as sodium hydride or an alkoxide, to generate the corresponding carbanion. Subsequent exposure to carbon dioxide, often introduced as a gas or in solid form (dry ice), leads to the formation of a carboxylate salt. Acidic workup then furnishes the corresponding 2-(benzylsulfonyl)-2-cyanoacetic acid. This derivative serves as a valuable building block for more complex molecules, leveraging the synthetic versatility of carboxylic acids.

Table 1: Illustrative Carboxylation of Activated Acetonitriles (Please note that while this table illustrates the general reaction, specific yield and conditions for this compound may vary and require experimental optimization.)

| Acetonitrile (B52724) Derivative | Base | CO2 Source | Product | Reference |

| Phenylacetonitrile | NaH | Dry Ice | 2-Phenyl-2-cyanoacetic acid | General textbook knowledge |

| Diphenylacetonitrile | NaNH2 | CO2 (gas) | 2,2-Diphenyl-2-cyanoacetic acid | General textbook knowledge |

| This compound | NaH | Dry Ice | 2-(Benzylsulfonyl)-2-cyanoacetic acid | Inferred reactivity |

Formation of Ketones and Esters through Acetonitrile Derivatives as Carbonyl Synthons

The unique electronic properties of this compound allow it to function as a carbonyl synthon, a synthetic equivalent of a carbonyl group, enabling the formation of ketones and esters. This "umpolung" or reversal of polarity at the α-carbon is a powerful strategy in organic synthesis.

The synthesis of ketones can be achieved through the acylation of the carbanion derived from this compound. Reaction of the lithiated or sodiated derivative with an acyl chloride or an ester introduces an acyl group at the α-position. chemguide.co.ukcrunchchemistry.co.uklibretexts.org Subsequent hydrolysis and decarboxylation of the resulting β-ketonitrile would lead to the formation of a ketone. The benzylsulfonyl group acts as a good leaving group under certain conditions, facilitating the final transformation.

Similarly, esters can be synthesized by reacting the acylated intermediate with an alcohol under acidic or basic conditions, leading to esterification. The versatility of this approach allows for the introduction of a wide variety of acyl groups, providing access to a diverse range of ketones and esters.

Table 2: Ketone and Ester Synthesis via Acylation of Activated Methylene Compounds (This table provides a general overview of the synthetic strategy. Specific substrates and conditions would need to be determined for the synthesis of target molecules using this compound.)

| Activated Methylene Compound | Acylating Agent | Subsequent Reagent | Product Type |

| Diethyl malonate | Benzoyl chloride | H3O+, Δ | Ketone |

| Ethyl acetoacetate | Acetyl chloride | NaOEt, EtOH | Ester |

| This compound | R-COCl | H3O+, Δ | Ketone |

| This compound | R-COCl | R'-OH | Ester |

Role as a Versatile Synthon for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its application in the synthesis of carbonyl compounds, this compound is a versatile building block for the formation of a variety of carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex cyclic and acyclic systems.

The carbanion of this compound can participate as a nucleophile in various C-C bond-forming reactions. A notable example is the Michael addition, where it adds to α,β-unsaturated carbonyl compounds, nitriles, or nitroalkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com This conjugate addition is a powerful method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are key intermediates in the synthesis of six-membered rings through subsequent annulation reactions.

Furthermore, the nitrile and sulfonyl functionalities in this compound can be utilized in the synthesis of heterocyclic compounds. The nitrile group can undergo cycloaddition reactions or be transformed into other functional groups, such as amines or amides, which can then participate in intramolecular cyclizations to form nitrogen-containing heterocycles. beilstein-journals.orgtubitak.gov.tr For instance, reaction with dinucleophilic reagents can lead to the formation of pyrimidines, pyridines, or other heterocyclic systems. The benzylsulfonyl group can also influence the regioselectivity of these cyclization reactions and can be removed or modified in subsequent synthetic steps. This dual functionality makes this compound a valuable precursor for the synthesis of a wide range of biologically and pharmaceutically relevant heterocyclic scaffolds.

Computational and Theoretical Characterization of 2 Benzylsulfonyl Acetonitrile and Its Reactivity

Molecular and Electronic Structure Elucidation via Theoretical Methods

There is no available research on the conformational analysis and stereoelectronic effects of 2-(benzylsulfonyl)acetonitrile. Such studies would provide valuable insights into the molecule's three-dimensional structure and the influence of orbital interactions on its stability and reactivity. Furthermore, no computational studies were found that characterize the acidic protons of the methylene (B1212753) bridge or the stability of the corresponding anionic intermediate, which is crucial for understanding its reactivity in base-mediated reactions.

Advanced Computational Chemistry for Mechanistic Elucidation

The application of advanced computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, to study the reaction mechanisms of this compound in complex environments has not been reported. researchgate.net Similarly, there is a lack of research on the application of specific solvation models to understand the effects of solvent microheterogeneity on its reactivity.

Studies on Intermolecular Interactions and Self-Assembly Relevant to Synthetic Design

No studies were identified that focus on the intermolecular interactions of this compound, which would be essential for understanding its solid-state structure and potential for self-assembly. This information is critical for the rational design of synthetic strategies and the development of new materials.

Analysis of Hydrogen Bonding Patterns and Crystal Packing in Related Structures

The crystal structures of compounds related to this compound, particularly those containing the sulfonyl group, are significantly influenced by a network of weak intermolecular interactions, primarily hydrogen bonds. nih.govresearchgate.net While strong, conventional hydrogen bonds are noteworthy, weaker interactions like C—H⋯O hydrogen bonds play a crucial role in the supramolecular assembly of these crystals. nih.govresearchgate.netnih.gov

Aromatic sulfonamides, a class of related structures, exhibit well-defined intermolecular hydrogen-bonding patterns that can be classified into dimeric, zigzag, helical, and straight arrangements. nih.gov The oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, readily participating in N–H···O=S or C–H⋯O interactions that stabilize the crystal lattice. nih.govresearchgate.net These interactions can manipulate the molecular arrangement, leading to specific three-dimensional networks. nih.gov The formation of these supramolecular structures is a recurring feature in the crystallography of sulfonyl-containing compounds. nih.gov

Computational Approaches to Enantioseparation Mechanisms for Chiral Analogs

For chiral analogs of this compound, understanding the mechanisms of enantioseparation is critical for analytical and preparative purposes. Computational methods, particularly molecular docking, have become powerful tools for elucidating the structural features and intermolecular forces that govern chiral recognition. nih.govnih.gov These theoretical studies provide insights at a molecular level that complement experimental data from techniques like high-pressure liquid chromatography (HPLC). nih.gov

Molecular docking simulations are used to model the interaction between the individual enantiomers of a chiral compound and a chiral selector, such as a macrocyclic antibiotic or a cyclodextrin (B1172386) derivative used in chiral stationary phases (CSPs). nih.govnih.gov By calculating the binding energies of the diastereomeric complexes formed between each enantiomer and the selector, researchers can predict which enantiomer will bind more strongly, and thus be retained longer on a chromatographic column. nih.gov

These computational models reveal the specific interactions responsible for chiral discrimination. Key interactions often identified include hydrogen bonds, hydrophobic effects, and electrostatic attraction. nih.gov For instance, in the enantioseparation of chiral fluoroquinolones using sulfated-β-cyclodextrin, molecular modeling indicated that while hydrophobic effects and hydrogen bonds were involved in the general binding, electrostatic attraction was crucial for enhancing chiral discrimination by increasing the difference in binding energy between the enantiomers and the chiral selector. nih.gov Similarly, studies on chiral derivatives of xanthones used molecular docking to shed light on the mechanisms involved in their enantioseparation on macrocyclic antibiotic CSPs. nih.gov Such computational approaches are instrumental in understanding chromatographic behavior and can guide the design of new and more effective chiral selectors. researchgate.net

Future Research Directions and Translational Perspectives for 2 Benzylsulfonyl Acetonitrile

Development of Novel Catalytic Transformations and Methodologies

The reactivity of the α-carbon in 2-(benzylsulfonyl)acetonitrile makes it an ideal substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research will likely focus on developing novel catalytic systems that can leverage this reactivity with greater efficiency, selectivity, and scope.

Key areas for exploration include:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving this compound will be crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Photoredox and Electrocatalysis: Photoinduced, metal-free approaches for the synthesis of 2-(arylsulfonyl)acetonitriles have been demonstrated, utilizing ultraviolet irradiation to generate aryl radicals that subsequently insert sulfur dioxide. rsc.org Further exploration of photoredox and electrochemical methods could unlock new, mild, and selective transformations, such as C-H functionalization and cross-coupling reactions, that are difficult to achieve with traditional thermal methods. researchgate.net

Tandem and One-Pot Reactions: Developing catalytic cascades that form multiple bonds in a single operation enhances synthetic efficiency. For instance, the use of a recoverable nano-silica sulfuric acid catalyst in a one-pot, three-component reaction involving benzenesulfonylacetonitrile to produce complex pyran derivatives highlights the potential for designing more sophisticated tandem processes. researchgate.net

Novel Coupling Methodologies: Copper-catalyzed systems have shown efficiency in the α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols. eie.gr Future work could expand the range of coupling partners and explore other transition metal catalysts (e.g., nickel, palladium, iron) to broaden the synthetic utility of this compound. researchgate.net

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Strategy | Potential Transformation with this compound | Rationale and Future Outlook |

| Asymmetric Catalysis | Enantioselective alkylation, arylation, or Michael addition | Access to chiral sulfonylated compounds for bioactive applications. |

| Photoredox/Electrocatalysis | C-H activation, decarboxylative couplings, radical additions | Mild, sustainable reaction conditions; access to novel reaction pathways. rsc.orgresearchgate.net |

| Tandem Reactions | Multi-component reactions (MCRs) to form complex heterocycles | Increased atom economy and step efficiency; rapid generation of molecular complexity. researchgate.net |

| Transition Metal Catalysis | Cross-coupling with diverse electrophiles (e.g., aryl halides, alkenes) | Broadens the scope of accessible molecular structures. eie.gr |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, process control, and efficiency. rsc.orgafricacommons.net The synthesis and transformation of sulfonyl-containing compounds are particularly well-suited for this technology.

Future research should focus on:

Developing Flow Protocols: The synthesis of related sulfonyl compounds, such as sulfonyl chlorides and N-sulfonyl-1,2,3-triazoles, has been successfully demonstrated in continuous flow systems. rsc.orgacs.orgresearchgate.net Similar protocols could be developed for the synthesis and subsequent functionalization of this compound, enabling safer handling of reactive intermediates and superior control over reaction parameters like temperature and residence time.

Automated Platforms: Integrating flow reactors with automated platforms for reaction optimization and library synthesis can accelerate the discovery of new derivatives. These systems can rapidly screen catalysts, solvents, and reaction conditions to identify optimal protocols for specific transformations.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple synthetic steps without the need for intermediate isolation and purification. google.com This approach could be applied to multi-step sequences starting from this compound to streamline the production of complex target molecules, significantly reducing waste and manufacturing time. acs.org

Expanding the Scope of Heterocyclic and Complex Molecule Synthesis

The dual activating nature of the sulfonyl and nitrile groups makes this compound a powerful synthon for constructing diverse molecular architectures, particularly heterocyclic systems which are prevalent in pharmaceuticals and functional materials.

Future directions include:

Novel Heterocycle Scaffolds: While the utility of nitriles in synthesizing heterocycles like pyrazoles, pyrimidines, and pyridines is well-established, researchgate.net the unique reactivity of this compound can be exploited to access novel or more complex ring systems. Research has already shown its utility in the three-component synthesis of pyrano[3,2-b]pyran-4(8H)-one derivatives. researchgate.net

Synthesis of Complex Natural Products: The sulfonyl group can act as a traceless activating group or be retained as a key pharmacophore. This versatility makes the compound a candidate for use in the total synthesis of complex natural products and their analogues.

Diversity-Oriented Synthesis: Leveraging this compound in diversity-oriented synthesis campaigns can rapidly generate libraries of novel compounds for biological screening. Its ability to participate in various cyclization and multi-component reactions makes it an attractive starting point for exploring new chemical space. nih.gov

Exploration of Applications in Agrochemical Intermediate Research

The sulfonylurea class of herbicides represents a major application of sulfonyl-containing compounds in agriculture. horiazonchemical.com Ethanesulfonyl acetonitrile (B52724), a close analogue of the title compound, is a known intermediate in the synthesis of the ultra-efficient herbicide rimsulfuron. google.com This precedent strongly suggests that this compound could serve as a valuable intermediate for new agrochemicals.

Future research in this area should involve:

Synthesis of Novel Herbicides and Fungicides: Using this compound as a scaffold to synthesize new analogues of existing sulfonylurea herbicides or to create entirely new classes of plant protection agents. The benzyl group offers a site for further functionalization to fine-tune biological activity and physical properties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and sulfonylacetonitrile moieties can be used to conduct SAR studies, aiming to optimize herbicidal or fungicidal potency, selectivity, and environmental profile. Agrochemical intermediates are crucial raw materials for producing a variety of pesticides and plant protection products. gugupharm.com

| Agrochemical Class | Potential Role of this compound | Research Focus |

| Sulfonylurea Herbicides | Key building block for novel analogues | Synthesis of new derivatives and evaluation of their herbicidal activity and crop selectivity. horiazonchemical.comgoogle.com |

| Fungicides | Scaffold for new fungicidal compounds | Exploration of the sulfonylacetonitrile motif for antifungal activity against key plant pathogens. |

| Insecticides | Precursor to insecticidally active molecules | Design and synthesis of compounds targeting insect-specific biological pathways. |

Investigation of Potential in Advanced Functional Materials (e.g., organic electronics, polymers)

The nitrile and sulfonyl functional groups can impart useful properties for materials science applications. While direct applications of this compound in this area are not yet established, its constituent parts suggest significant potential.

Future research could explore:

Polymer Synthesis: Acrylonitrile is a key monomer in the production of commercially important polymers. Research has shown that acetonitrile itself can undergo polymerization under high pressure via a hydrogen transfer reaction to form nitrogen-containing polymers with mixed sp² and sp³ bonded carbon, eventually transforming into graphitic structures. carnegiescience.eduornl.govnih.gov The nitrile group in this compound could potentially participate in similar or other polymerization reactions, with the bulky benzylsulfonyl group influencing the polymer's final properties, such as solubility, thermal stability, and morphology.

Organic Electronics: The electron-withdrawing nature of the sulfonyl and nitrile groups could make derivatives of this compound interesting candidates for n-type organic semiconductors used in organic electronics. phi.com Future work could involve incorporating this scaffold into larger conjugated systems for applications in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).

High-Performance Materials: The polarity and thermal stability associated with the sulfonyl group may be leveraged in the design of specialty polymers or materials with desirable dielectric properties.

Contribution to Sustainable Chemical Manufacturing and Green Synthesis Initiatives

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. rsc.org Future research on this compound should align with these principles.

Key opportunities include:

Atom-Economic Reactions: Prioritizing synthetic methods that maximize the incorporation of all starting material atoms into the final product, such as addition and multi-component reactions.

Greener Solvents and Catalysts: A photoinduced, metal-free synthesis of sulfonylacetonitriles represents a step towards greener chemistry. rsc.org Further efforts should focus on using benign solvents, reducing reliance on heavy metal catalysts, and employing reusable catalysts like the nano-silica sulfuric acid previously mentioned. researchgate.net

Biocatalysis: The use of enzymes for nitrile synthesis is an emerging area that offers mild reaction conditions and high selectivity, avoiding the harsh reagents often used in traditional chemical methods. nih.gov Exploring enzymatic routes for the synthesis or transformation of this compound could provide a highly sustainable manufacturing pathway.

Process Intensification: As discussed, continuous flow technology not only improves efficiency but also enhances safety and reduces the environmental footprint of chemical processes, contributing directly to green manufacturing goals. rsc.org

Q & A

Q. What are the optimized synthetic routes for 2-(benzylsulfonyl)acetonitrile, and how do solvent choices influence efficiency?

A one-pot sequential synthesis method is commonly employed, starting with 2-mercaptobenzothiazole and benzyl halides. The process involves sulfidation followed by oxidation using KMnO₄/FeCl₃. Solvent selection critically impacts yield and purity: reactions in water achieve higher efficiency (90–95% conversion) without requiring chromatographic purification, whereas acetonitrile may necessitate additional steps . Key variables to optimize include reaction temperature (room temperature for oxidation), catalyst loading (FeCl₃ at 5 mol%), and solvent-to-substrate ratios.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?

Essential techniques include:

- ¹H/¹³C NMR : To confirm sulfonyl group integration and aromatic proton environments.

- FT-IR : Identification of sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ and nitrile (C≡N) peaks at ~2250 cm⁻¹.

- HPLC-MS : For purity assessment and molecular ion verification.

- Melting Point Analysis : To validate crystalline stability, though some derivatives remain liquid at room temperature .

Q. What are the primary biological applications of this compound derivatives in agricultural research?

These derivatives exhibit broad-spectrum antifungal activity against plant pathogens such as Botrytis cinerea and Aspergillus spp. For example, the chloro-substituted derivative 4f achieved 90% inhibition of Aspergillus fumigatus, outperforming the commercial fungicide Captan (70%). Applications focus on developing resistance-resistant agrochemicals due to their novel sulfonyl-based mechanisms .

Advanced Research Questions

What unresolved questions exist regarding the mechanism of antifungal action in this compound derivatives?

While the sulfonyl group enhances bioactivity, the exact molecular targets remain unclear. Hypotheses include:

- Disruption of fungal membrane integrity via sulfonyl-lipid interactions.

- Inhibition of cytochrome P450 enzymes critical for ergosterol biosynthesis.

- Generation of reactive oxygen species (ROS) through redox cycling of the sulfonyl moiety. Computational docking studies and proteomic profiling are recommended to identify binding partners .

Q. How do substituents on the benzyl ring influence structure-activity relationships (SAR) in these compounds?

Substituent effects are pronounced:

- Electron-withdrawing groups (e.g., -Cl) : Enhance antifungal potency (e.g., 4f vs. unsubstituted analogs) by increasing electrophilicity and membrane permeability.

- Electron-donating groups (e.g., -CH₃) : Improve solubility but may reduce target affinity.

- Ortho/meta vs. para positions : Para-substituted derivatives show superior activity due to steric and electronic optimization. Systematic SAR studies using Hammett constants and 3D-QSAR modeling are advised for further optimization .

Q. How can researchers address contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in:

- Fungal strains : Species-specific resistance mechanisms (e.g., Aspergillus ustus vs. Fusarium oxysporum).

- Assay conditions : Differences in pH, temperature, or nutrient media affecting compound stability.

- Substituent regiochemistry : Positional isomers (e.g., 2-Cl vs. 4-Cl) may exhibit divergent activities. Standardized protocols and combinatorial library screening are critical for reproducibility .

Q. What experimental strategies can improve the synthetic yield of this compound in water-based systems?

Strategies include:

- Phase-transfer catalysts (PTCs) : To enhance solubility of organic intermediates in aqueous phases.

- Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining >90% yield.

- Oxidant alternatives : Replacing KMnO₄ with H₂O₂/Fe³⁺ to minimize byproduct formation. Recent studies show FeCl₃-catalyzed systems in water achieve near-quantitative conversion .

Q. How can computational methods elucidate the mode of action of these compounds?

- Molecular Dynamics (MD) Simulations : To model interactions with fungal membranes or target proteins (e.g., CYP51).

- Density Functional Theory (DFT) : Predicting redox potentials of sulfonyl groups and their ROS-generating capacity.

- Pharmacophore Mapping : Identifying critical functional groups (e.g., sulfonyl, nitrile) for bioactivity. Collaborative studies integrating in silico and in vitro data are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.